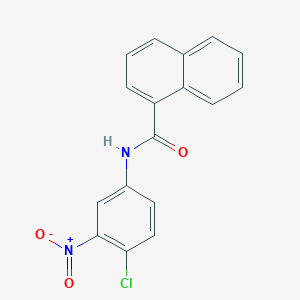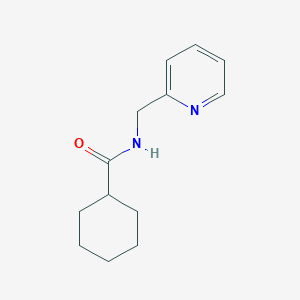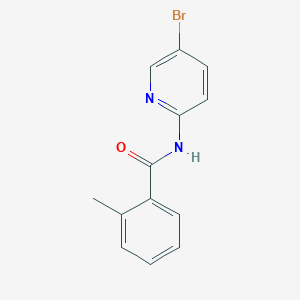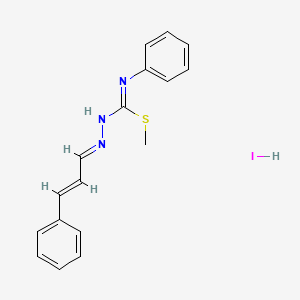
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide, also known as DMEMB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to exhibit several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which are important mediators of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has several advantages as a research tool. This compound is relatively easy to synthesize and has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations associated with the use of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Orientations Futures
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound. Several studies have shown that small modifications to the structure of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide can lead to significant improvements in anticancer activity. Another area of interest is the investigation of the mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide. A better understanding of how this compound works at the molecular level could lead to the development of more effective therapeutic agents. Finally, there is also interest in exploring the potential of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been described in several research papers. One of the most common methods involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to yield 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide.
Applications De Recherche Scientifique
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been studied extensively in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Propriétés
IUPAC Name |
3,5-dichloro-4-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-22-16-14(18)8-13(9-15(16)19)17(21)20-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBKXLNKFYWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)


![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)